

Physicochemical Properties of 4-Fluoro-3-methyl-1H-indazole: A Technical Guide

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Compound of Interest

Compound Name: 4-Fluoro-3-methyl-1H-indazole

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest data retrieval, specific experimental or comprehensively predicted physicochemical data for **4-Fluoro-3-methyl-1H-indazole** is not readily available in public databases. This guide provides data for structurally related compounds, 4-Fluoro-1H-indazole and 4-Fluoro-1-methyl-1H-indazole, to serve as a preliminary reference. Furthermore, it outlines standard experimental protocols for the determination of key physicochemical properties, which can be applied to **4-Fluoro-3-methyl-1H-indazole** in a laboratory setting.

Introduction to 4-Fluoro-3-methyl-1H-indazole

Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities. The introduction of a fluorine atom and a methyl group to the indazole core, as in **4-Fluoro-3-methyl-1H-indazole**, can significantly influence its physicochemical properties. These properties, including lipophilicity, solubility, and acidity/basicity, are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile, affecting its absorption, distribution, metabolism, excretion (ADME), and ultimately its efficacy and safety as a potential therapeutic agent.

Physicochemical Data of Related Compounds

To provide a frame of reference, the following table summarizes the available physicochemical data for the related compounds 4-Fluoro-1H-indazole and 4-Fluoro-1-methyl-1H-indazole. It is

crucial to note that the substitution pattern, particularly the presence and position of the methyl group, will alter these values for **4-Fluoro-3-methyl-1H-indazole**.

Property	4-Fluoro-1H-indazole	4-Fluoro-1-methyl-1H-indazole
Molecular Formula	C ₇ H ₅ FN ₂	C ₈ H ₇ FN ₂
Molecular Weight	136.13 g/mol	150.15 g/mol [1] [2]
Melting Point	130.0 to 134.0 °C	Not available
Boiling Point	274.9 ± 13.0 °C (Predicted) [3]	Not available
pKa	13.21 ± 0.40 (Predicted) [3]	Not available
logP	1.7	1.7 [1]
Water Solubility	Slightly soluble in DMSO and Methanol [3]	Not available

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is fundamental in drug discovery and development. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.[\[4\]](#)

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)[\[5\]](#)
- Thermometer[\[6\]](#)
- Mortar and pestle[\[4\]](#)

Procedure:

- Ensure the compound is finely powdered by grinding it with a mortar and pestle.[6]
- Pack a small amount of the powdered compound into the open end of a capillary tube to a height of 1-2 mm.[5][6]
- Place the capillary tube in the heating block of the melting point apparatus.[6]
- Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.
- Decrease the heating rate to 1-2°C per minute to allow for accurate observation.
- Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has turned into a clear liquid (T2).[7]
- The melting point is reported as the range T1-T2.[5] For a pure compound, this range is typically narrow (0.5-1.0°C).

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Potentiometric titration is a highly precise method for its determination.[8]

Apparatus:

- Potentiometer with a pH electrode[9]
- Burette
- Magnetic stirrer and stir bar[9]
- Beaker or titration vessel

Reagents:

- Standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.
[9][10]

- High-purity water
- Potassium chloride (KCl) solution (e.g., 0.15 M) to maintain constant ionic strength.[\[9\]](#)[\[10\]](#)

Procedure:

- Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[\[9\]](#)[\[10\]](#)
- Accurately weigh and dissolve a sample of the compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration (e.g., 1 mM).[\[9\]](#)[\[10\]](#)
- Add the KCl solution to maintain a constant ionic strength.[\[9\]](#)
- If determining the pKa of a base, titrate with the standardized HCl solution. If determining the pKa of an acid, titrate with the standardized NaOH solution.
- Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.
[\[9\]](#)
- Record the pH value after each addition of titrant.
- Continue the titration until the pH change becomes minimal after the equivalence point.
- Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[\[11\]](#)

logP Determination by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for its determination.[\[12\]](#)

Apparatus:

- Separatory funnels or centrifuge tubes
- Mechanical shaker or vortex mixer
- Centrifuge (if necessary)

- Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Reagents:

- 1-Octanol (pre-saturated with water)
- Water or buffer solution (pre-saturated with 1-octanol)[13]

Procedure:

- Prepare a stock solution of the compound in either water-saturated octanol or octanol-saturated water.
- Add equal volumes of the water-saturated octanol and octanol-saturated water to a separatory funnel.
- Add a known amount of the compound to the funnel.
- Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases.[14]
- Allow the two phases to separate completely. Centrifugation can be used to break up any emulsions.[14]
- Carefully separate the octanol and aqueous layers.
- Determine the concentration of the compound in each phase using a suitable analytical method.
- Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
- The logP is the logarithm (base 10) of the partition coefficient.

Aqueous Solubility Determination

Aqueous solubility is a critical property that affects a drug's absorption and bioavailability.

Apparatus:

- Vials with screw caps
- Constant temperature shaker or incubator
- Filtration or centrifugation equipment
- Analytical instrument for concentration measurement (e.g., HPLC-UV)

Reagents:

- High-purity water or buffer solutions at various pH values (e.g., 1.2, 4.5, 6.8).[\[15\]](#)

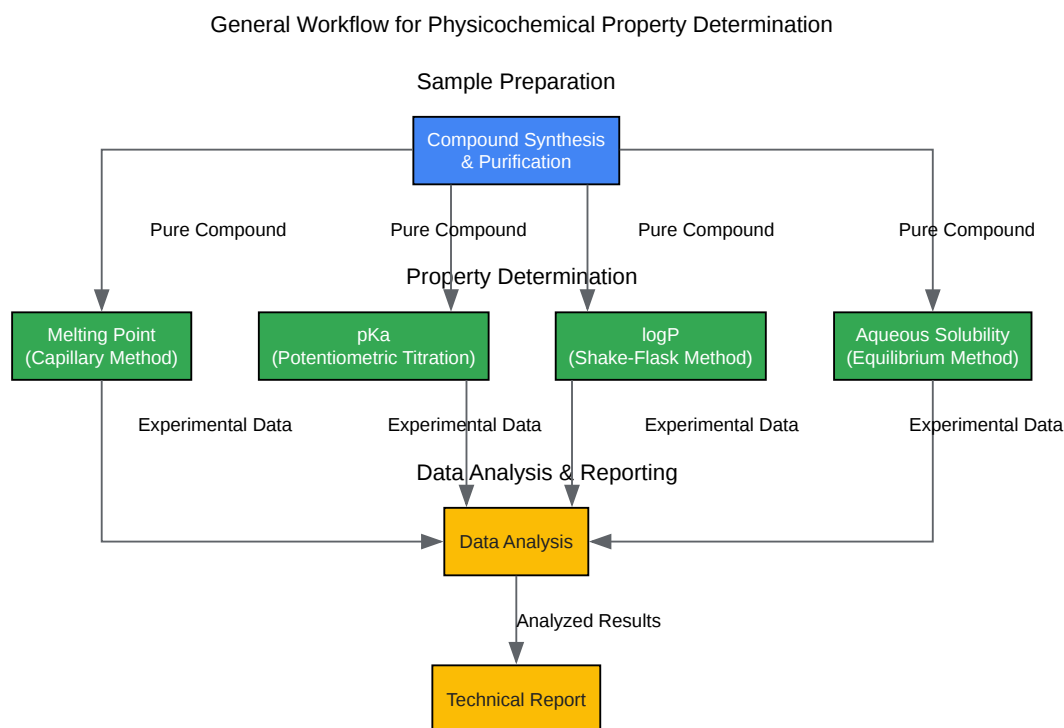
Procedure:

- Add an excess amount of the solid compound to a vial containing a known volume of the aqueous medium (water or buffer).[\[16\]](#)
- Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[\[16\]](#)
- After equilibration, separate the undissolved solid from the solution by filtration or centrifugation.[\[15\]](#)
- Carefully collect the supernatant.
- Determine the concentration of the dissolved compound in the supernatant using a validated analytical method. This concentration represents the equilibrium solubility.
- It is recommended to perform this determination at different pH values to understand the pH-solubility profile of the compound.[\[15\]](#)

Visualizations

Experimental Workflow for Physicochemical Profiling

The following diagram illustrates a general workflow for the experimental determination of key physicochemical properties of a novel compound.



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Caption: General workflow for determining key physicochemical properties.

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References

- 1. 4-Fluoro-1-methyl-1H-indazole | C₈H₇FN₂ | CID 45789739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 4-FLUORO (1H)INDAZOLE | 341-23-1 [amp.chemicalbook.com]
- 4. pennwest.edu [pennwest.edu]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. byjus.com [byjus.com]
- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pK_A) - ECETOC [ecetoc.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Development of Methods for the Determination of pK_a Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. LogP / LogD shake-flask method [protocols.io]
- 14. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 15. who.int [who.int]
- 16. lup.lub.lu.se [lup.lub.lu.se]
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